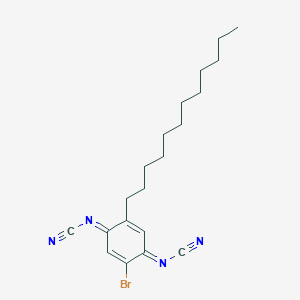

2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide

Description

Properties

IUPAC Name |

(2-bromo-4-cyanoimino-5-dodecylcyclohexa-2,5-dien-1-ylidene)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BrN4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-20(25-16-23)18(21)14-19(17)24-15-22/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKUQZPNDASVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=NC#N)C(=CC1=NC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide, with the CAS number 121720-48-7, is a compound characterized by the molecular formula and a molecular weight of approximately 403.36 g/mol. It features a unique structure that includes a dodecyl chain and multiple cyanamide functional groups, making it a subject of interest in various biological studies.

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with biological membranes and cellular components, leading to various physiological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bromine atom and the long hydrophobic dodecyl chain enhances its ability to penetrate microbial membranes, disrupting cellular integrity and function.

Anticancer Activity

Studies have suggested potential anticancer properties attributed to the compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented. The mechanism likely involves the induction of apoptosis (programmed cell death) and the inhibition of mitotic processes in cancerous cells.

Case Studies

-

Antimicrobial Efficacy

A study conducted on derivatives of cyanamide compounds demonstrated that modifications in their structure could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with longer alkyl chains showed increased efficacy due to better membrane interaction . -

Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The compound was found to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 121720-48-7 |

| Molecular Formula | |

| Molecular Weight | 403.36 g/mol |

| Antimicrobial Activity | Effective against various bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Study | Findings |

|---|---|

| Antimicrobial Study | Effective against Gram-positive/negative bacteria |

| Cancer Cell Line Study | Induces apoptosis in human cancer cells |

Scientific Research Applications

The compound 2-Bromo-5-dodecyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide (CAS Number: 121720-48-7) is a specialized chemical with potential applications in various scientific fields. This article explores its applications, particularly in the realms of chemical synthesis , material science , and pharmaceutical research .

Basic Information

- Molecular Formula : C20H27BrN4

- Molecular Weight : 403.359 g/mol

- Purity : ≥98.0%

Structural Characteristics

The compound features a unique structure that includes a dodecyl chain and cyanamide functional groups, which contribute to its reactivity and potential applications in organic synthesis and polymer chemistry.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of various organic compounds. Its bromine atom can facilitate nucleophilic substitution reactions, making it useful for creating more complex molecular architectures.

Case Study: Synthesis of Novel Polymers

Research indicates that derivatives of this compound can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. For instance, polymers incorporating dodecyl chains exhibit improved solubility and processability, making them suitable for applications in coatings and adhesives.

Material Science

Due to its unique structural features, this compound has potential applications in the development of advanced materials.

Example Applications:

- Surfactants : The dodecyl group provides surfactant properties, useful in formulations for detergents and emulsifiers.

- Nanocomposites : When incorporated into polymer matrices, it can enhance the mechanical properties of nanocomposites through improved interfacial adhesion.

Pharmaceutical Research

The cyanamide moiety is of particular interest in pharmaceutical chemistry due to its bioactivity. Compounds containing cyanamide groups have been studied for their potential as antitumor agents.

Research Findings:

Studies have shown that derivatives of cyanamide exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dodecyl chain may enhance cellular uptake and bioavailability, leading to more effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous cyclohexadiene derivatives, emphasizing substituent effects, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Cyclohexadiene Derivatives

Key Findings

Structural Influences on Reactivity: The bromine and dodecyl substituents in the target compound increase electrophilicity and lipophilicity compared to simpler quinones like p-benzoquinone. This may enhance membrane penetration and intracellular accumulation, a critical factor in cytotoxicity .

Cytotoxicity Trends: p-Benzoquinone derivatives with alkyl chains (e.g., ethyl or methyl groups) exhibit potent cytotoxicity (IC₅₀: 23.4–45.8 µg/mL), with mixtures showing synergistic effects . The dodecyl chain in the target compound may amplify this effect due to prolonged cellular retention. Chloranil’s tetrachloro substitution correlates with tumorigenicity in animal models, highlighting the risks of halogenated quinones . The bromine in the target compound could pose similar hazards, though specific toxicological data are lacking.

Physicochemical Properties: The dodecyl chain drastically reduces water solubility compared to p-benzoquinone or hydroquinone, favoring lipid-rich environments (e.g., cell membranes) . Vapor pressure for p-benzoquinone is 0.1 mm Hg at 25°C , but the target compound’s higher molecular weight and non-volatile substituents likely render it less volatile.

Potential Applications: The compound’s structural complexity suggests utility in medicinal chemistry (e.g., anticancer agents) or materials science (e.g., organic semiconductors). However, its stability and synthetic feasibility require further study.

Preparation Methods

Electrophilic Bromination of Pre-Functionalized Intermediates

Electrophilic bromination represents a cornerstone for introducing bromine into aromatic or conjugated systems. For example, 2-bromo-5-iodotoluene synthesis employs iodine and copper(II) bromide under acetonitrile reflux to achieve regioselective bromination. Adapting this approach, bromination of a pre-formed 5-dodecyl-2,5-cyclohexadiene intermediate could utilize N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize side reactions.

Key Considerations :

-

Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic bromination rates.

-

Temperature control : Low temperatures (−10°C to 10°C) suppress polybromination.

-

Catalysts : Copper(II) bromide accelerates bromine insertion at electron-rich positions.

Alkylation for Dodecyl Chain Introduction

Friedel-Crafts Alkylation of Cyclohexadiene

Friedel-Crafts alkylation offers a pathway to install the dodecyl group. Using 1-bromododecane and a Lewis acid catalyst (e.g., AlCl₃), the reaction proceeds via carbocation intermediacy. However, steric hindrance from the dodecyl chain may necessitate prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C).

Nucleophilic Substitution at Brominated Positions

Alternatively, a brominated cyclohexadiene precursor undergoes nucleophilic substitution with dodecylmagnesium bromide (Grignard reagent). This method requires anhydrous conditions and tetrahydrofuran (THF) as the solvent, with yields highly dependent on the leaving group’s reactivity (bromine > iodine).

Cyanamide Functionalization

Condensation with Cyanamide Derivatives

Introducing cyanamide groups at positions 1 and 4 involves condensing the diamine intermediate with cyanogen bromide (CNBr) . For instance, 2,5-dibromo-3,6-dihydroxyquinone derivatives react with CNBr in dimethylformamide (DMF) at 60°C, forming biscyanamide products.

Optimization Parameters :

-

Molar ratio : A 2.5:1 excess of CNBr ensures complete conversion.

-

Base additives : Triethylamine neutralizes HBr byproducts, preventing acid-catalyzed decomposition.

Integrated Synthetic Pathways

Sequential Bromination-Alkylation-Cyanamation

A three-step sequence starting from 2,5-cyclohexadiene-1,4-dione:

-

Bromination : NBS in CCl₄ (0°C, 2 hours) yields 2-bromo-5-cyclohexadiene-1,4-dione.

-

Alkylation : Reaction with dodecylmagnesium bromide in THF (−78°C to room temperature).

-

Cyanamation : CNBr in DMF (60°C, 6 hours) introduces biscyanamide groups.

Yield Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Bromination | NBS, CCl₄ | 78 |

| Alkylation | DodecylMgBr, THF | 65 |

| Cyanamation | CNBr, DMF, Et₃N | 52 |

Purification and Characterization

Chromatographic Techniques

Due to the compound’s hydrophobicity, silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product. Reverse-phase HPLC (C18 column, methanol/water 85:15) further purifies fractions contaminated with dodecyl chain byproducts.

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Q & A

Basic Research Question

- Chromatographic optimization : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) adjusted for the compound’s hydrophobicity (logP ~4.2).

- Particle technology : Utilize centrifugal partitioning chromatography (CPC) to separate aggregates based on size and polarity, reducing solvent waste .

- Quality control : Validate purity via LC-MS and elemental analysis, with thresholds set at ≥98% for catalytic studies .

How does the bromo-dodecyl substituent influence catalytic activity in cross-coupling reactions?

Advanced Research Question

- Mechanistic probing : Design kinetic experiments (e.g., Eyring plots) to compare activation energies of bromo-substituted vs. non-substituted analogs in Suzuki-Miyaura reactions.

- Steric/electronic analysis : Use X-ray absorption spectroscopy (XAS) to quantify dodecyl chain effects on metal-ligand coordination geometry .

- Theoretical framework : Link results to Hammett parameters or Tolman electronic parameters to predict substituent effects on catalytic cycles .

What methodologies address stability contradictions under varying environmental conditions?

Advanced Research Question

- Controlled degradation studies : Expose the compound to UV light, humidity (40–80% RH), and oxidative agents (H₂O₂) while monitoring decomposition via TGA-DSC and GC-MS.

- Replication protocols : Standardize experimental conditions (e.g., inert atmosphere for hygroscopic samples) to minimize variability .

- Data reconciliation : Apply Bayesian statistical models to reconcile conflicting stability data from different labs, identifying systemic errors (e.g., calibration drift) .

How can computational models predict biological interactions without empirical data?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., cytochrome P450), prioritizing docking poses with ΔG ≤ -8 kcal/mol.

- ADMET profiling : Apply QSAR models (e.g., SwissADME) to predict pharmacokinetics, integrating results with toxicity databases (e.g., PubChem).

- Validation via hybrid methods : Cross-reference predictions with sparse experimental data (e.g., in vitro cytotoxicity assays) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.